3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
Description
Contextualization within Halogenated Aromatic Compounds and Fluorine Chemistry
3-Bromo-2,4,5,6-tetrafluorobenzylalcohol belongs to the broad class of halogenated aromatic hydrocarbons, or haloarenes, which are organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by halogens. sigmaaldrich.com These compounds are widely used as intermediates and starting materials in the synthesis of a vast range of organic products, from pharmaceuticals to agrochemicals. sigmaaldrich.comsigmaaldrich.com
The presence of multiple fluorine atoms on the benzene (B151609) ring places this molecule squarely in the realm of fluorine chemistry, a rapidly expanding area of organic chemistry. apolloscientific.co.uknih.gov Fluorine's high electronegativity and small atomic size dramatically alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the benzylic proton. orgsyn.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to molecules, a highly desirable trait in drug design. orgsyn.org The introduction of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov The combination of a bromine atom with four fluorine atoms on a benzyl (B1604629) alcohol framework results in a molecule with a unique and powerful set of chemical properties.
Strategic Importance as a Synthetic Intermediate and Building Block
The strategic value of this compound lies in its utility as a versatile synthetic intermediate. It possesses two distinct functional groups that can be selectively manipulated to build more complex structures.
The Bromo Group: The bromine atom serves as a versatile handle for a variety of chemical transformations. It can readily participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental methods for forming new carbon-carbon bonds. This allows for the attachment of a wide range of other molecular fragments to the fluorinated ring. Brominated aromatic compounds are key precursors for creating dyes and materials for photovoltaics. Furthermore, the bromine atom can be involved in nucleophilic substitution reactions.
The Benzyl Alcohol Group: The primary alcohol functional group (-CH₂OH) offers another site for chemical modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable functional groups for further synthesis. For instance, the resulting aldehyde can undergo olefination or reductive amination reactions. The alcohol can also be converted into ethers or esters, providing additional pathways for molecular elaboration.
The tetrafluorinated benzene ring is not merely a passive scaffold. Its strong electron-withdrawing nature enhances the reactivity of the C-Br bond and influences the properties of the final product, often contributing to increased stability and specific binding interactions in a biological context. This makes the compound a valuable building block for creating new pharmaceuticals and agrochemicals where enhanced stability and specific reactivity are required.
Overview of Current Research Trends in Polyfluorinated Benzyl Alcohols
The demand for novel fluorinated organic compounds continues to surge, driven primarily by the pharmaceutical and materials science industries. apolloscientific.co.uk A significant portion of new drugs approved contain fluorine, a testament to the element's beneficial effects on a drug's pharmacokinetic and pharmacodynamic profile. nih.gov This has spurred research into new and efficient methods for creating polyfluorinated molecules.
Current research trends relevant to polyfluorinated benzyl alcohols include:
Development of Novel Synthetic Methods: There is a strong focus on creating more efficient, selective, and environmentally friendly methods for synthesizing fluorinated compounds. This includes the development of novel fluorinating reagents and catalytic methods. For example, recent advancements have shown the possibility of visible light-induced photocatalytic deoxyfluorination of benzyl alcohols.
Application in Drug Discovery: Researchers are actively exploring the use of polyfluorinated building blocks like this compound to create new drug candidates. The unique properties conferred by the fluorine atoms can lead to compounds with improved potency, metabolic stability, and bioavailability. apolloscientific.co.uk
Growth in Diverse Markets: The broader market for benzyl alcohol is seeing significant growth in the pharmaceutical and personal care sectors. This trend extends to high-value, specialized derivatives like polyfluorinated benzyl alcohols, which are used to create high-performance materials and active ingredients.
Environmental Considerations: With the increasing use of fluorinated compounds, there is also a growing body of research focused on their environmental fate and potential persistence. Studies on residual fluorinated alcohols from manufacturing processes highlight the need for cleaner production methods and a better understanding of the lifecycle of these chemicals.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 292621-48-8 |
| Molecular Formula | C₇H₃BrF₄O |
| Molecular Weight | 259.00 g/mol |
| IUPAC Name | (3-bromo-2,4,5,6-tetrafluorophenyl)methanol |
| Canonical SMILES | C(C1=C(C(=C(C(=C1F)Br)F)F)F)O |
| InChI Key | YRVKHWJYGXZUDV-UHFFFAOYSA-N |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aldehyde |
| Benzyl alcohol |
| Bromine |
| Carbon tetrachloride |
| Carboxylic acid |
| 3-bromo-5,6-dihydro-2H-pyran-2-one |
| 3-Bromo-2-pyrone |
| N-bromosuccinimide |
| Benzoyl peroxide |
| 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one |
| Triethylamine (B128534) |
| 4-bromo-3,3,4,4-tetrafluoro-1-butene |
| Ethylene |
| Tetrafluoroethylene |
| Trifluoromethyl trifluorovinyl ether |
| Triallyl isocyanurate |
| 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane |
| 1-Bromo-2,3,4,5-tetrafluorobenzene (B89577) |
| 2-(3′,4′,6′-trifluorophenyl)pyridine |
| 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine |
| Fluorinated rubrene |
| 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde |
| 3-Bromo-1,2,4,5-tetrafluorobenzene |
| 3-Bromo-2,4,5,6-tetrafluorobenzylchloride |
| Sodium borohydride (B1222165) |
| Lithium aluminium hydride |
| Escherichia coli |
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2,4,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVKHWJYGXZUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Br)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590717 | |
| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-48-8 | |
| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol
Established Synthetic Routes and Precursors
Established methods for the synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol predominantly rely on the sequential functionalization of fluorinated benzene (B151609) derivatives. These routes are well-documented and offer reliable access to the target compound.
Halogenation of Tetrafluorobenzene Derivatives
A direct and common strategy for introducing the bromine atom onto the tetrafluorinated ring is through electrophilic aromatic substitution. This approach typically involves the bromination of a pre-existing tetrafluorobenzyl scaffold. For instance, the synthesis can commence with 2,4,5,6-tetrafluorobenzyl alcohol, which is then subjected to bromination using elemental bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), usually under anhydrous conditions and at low temperatures to control selectivity and prevent side reactions. This regioselective bromination is guided by the directing effects of the existing substituents on the aromatic ring.
Another pathway involves the nitration of 3-bromo-1,2,4,5-tetrafluorobenzene with NO₂BF₄ in sulfolane, followed by further functional group manipulations to introduce the hydroxymethyl group. nih.gov
Reduction of Corresponding Aromatic Aldehydes or Carboxylic Acid Derivatives
A crucial step in many synthetic routes to this compound is the reduction of a corresponding carbonyl compound. The most common precursors for this reduction are 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or its corresponding carboxylic acid or acid chloride.
The reduction of the aldehyde or a carboxylic acid derivative is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed for this transformation. For example, 3-bromo-4-fluoro-benzoic acid can be converted to the target alcohol by reduction with sodium borohydride. google.com Similarly, a precursor such as 3-Bromo-2,4,5,6-tetrafluorobenzylchloride can be reduced to the alcohol using these hydrides. The choice of reducing agent and solvent (commonly tetrahydrofuran (B95107) or alcohols) is critical to ensure high yields and avoid unwanted side reactions.
| Precursor | Reducing Agent | Solvent | Product |
| 3-Bromo-2,4,5,6-tetrafluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol/Water | This compound |
| 3-Bromo-4-fluoro-benzoic acid | Sodium Borohydride (NaBH₄) | Tetrahydrofuran | 3-Bromo-4-fluorobenzyl alcohol |
| 3-Bromo-2,4,5,6-tetrafluorobenzylchloride | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | This compound |
Nucleophilic Substitution Reactions on Pre-functionalized Fluorinated Benzene Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as polyfluorinated benzenes. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The high electronegativity of the fluorine atoms activates the ring towards attack by nucleophiles. While a direct single-step synthesis of the target alcohol via SNAr might be challenging, this strategy is often employed in multi-step sequences to introduce other necessary functional groups that can then be converted to the hydroxymethyl group.
For instance, a highly fluorinated benzene ring bearing a suitable leaving group other than fluorine at the desired position could be reacted with a nucleophile that introduces a carbon unit, which is subsequently transformed into the alcohol functionality. The presence of multiple fluorine atoms on the ring significantly facilitates such nucleophilic substitution reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com
Convergent and Divergent Multi-step Synthesis Approaches
Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its derivatives.
A convergent synthesis approach would involve the separate preparation of two key fragments that are later combined to form the final product. For example, a tetrafluorinated aromatic Grignard reagent could be prepared and then reacted with a suitable electrophile to introduce the brominated hydroxymethyl precursor moiety.
A divergent synthesis strategy would start from a common intermediate that is then elaborated into a variety of related compounds, including the target alcohol. For instance, a key intermediate like 3-bromo-2,4,5,6-tetrafluorobenzaldehyde could be synthesized and then used as a branching point. A portion of it could be reduced to the target alcohol, while another portion could be oxidized to the corresponding carboxylic acid or used in other reactions to generate a library of related compounds. A sustainable and green convergent electro-organic synthesis of substituted benzyl (B1604629) alcohol derivatives has also been reported, highlighting modern approaches in this area. youtube.com
Novel and Emerging Synthetic Strategies
Research into the synthesis of fluorinated organic molecules is constantly evolving, with a focus on developing more efficient, selective, and environmentally benign methods.
Catalytic Approaches (e.g., Metal-catalyzed Transformations)
Modern catalytic methods offer promising alternatives to traditional stoichiometric reactions. Metal-catalyzed transformations, in particular, are at the forefront of synthetic innovation. For the synthesis of compounds like this compound, catalytic C-H functionalization is a particularly attractive strategy. nih.gov This approach could potentially allow for the direct introduction of the bromo or a precursor to the hydroxymethyl group onto a tetrafluorobenzene scaffold, thus shortening the synthetic sequence and improving atom economy.
For example, iridium-mediated C-H activation has been used to functionalize 1,2-bis(trimethylsilyl)benzene. nih.gov Similar strategies could be envisioned for tetrafluorinated systems. Furthermore, palladium- and copper-co-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives, which could be adapted for the synthesis of chiral analogues of the target compound. nih.gov
| Catalytic Strategy | Potential Application in Synthesis |
| C-H Functionalization | Direct bromination or introduction of a hydroxymethyl precursor onto a tetrafluorobenzene ring. |
| Asymmetric Benzylic Substitution | Enantioselective synthesis of chiral derivatives of this compound. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fluorinated compounds is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. yale.eduresearchgate.net Key tenets include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. yale.eduresearchgate.net
In the context of fluorination, traditional methods often rely on hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com Green chemistry seeks to replace these with safer alternatives. researchgate.net While the prompt mentions sulfur hexafluoride (SF₆) as an example for related fluorinations, the broader goal is to develop catalytic and more atom-economical processes that avoid stoichiometric reagents and minimize the generation of hazardous by-products. yale.edu The design of chemical products to be less toxic and to degrade into innocuous products after use is another core principle relevant to the synthesis of complex molecules like halogenated benzyl alcohols. yale.edu
Table 1: Core Principles of Green Chemistry in Fluorinated Aromatic Synthesis
| Principle | Application in Synthesis of Halogenated Aromatics |
|---|---|
| Prevention | Designing syntheses to minimize waste generation rather than treating it post-creation. yale.edu |
| Atom Economy | Maximizing the incorporation of all materials from the reactants into the final product. yale.edu |
| Less Hazardous Syntheses | Using and generating substances with little to no toxicity to humans or the environment. researchgate.netyale.edu |
| Safer Solvents & Auxiliaries | Reducing or eliminating the use of auxiliary substances like toxic organic solvents. yale.edu |
| Catalysis | Employing selective catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. yale.edu |
| Design for Degradation | Creating final products that break down into harmless substances at the end of their function. yale.edu |
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of specialty chemicals, including halogenated aromatic compounds. amt.uknih.gov This technology involves pumping reagents through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch processes. researchgate.netrsc.org
The key benefits of applying flow chemistry to the synthesis of this compound include enhanced safety, improved heat and mass transfer, and greater scalability. amt.uknih.govrsc.org Halogenation reactions can be highly exothermic, and the superior heat dissipation in flow reactors minimizes the risk of runaway reactions. researchgate.net Furthermore, the improved mixing and control can lead to higher yields, cleaner product profiles, and the ability to safely handle hazardous intermediates or reagents. nih.govrsc.org Continuous processing is particularly well-suited for multi-step syntheses, which are common in the production of complex pharmaceutical and agrochemical intermediates. amt.ukvapourtec.com
Electrochemical Synthesis Methods for Related Halogenated Aromatics
Electrochemical methods present a powerful and green alternative for the synthesis of halogenated aromatic compounds. unimi.itacs.org These techniques use electricity to drive chemical reactions, often eliminating the need for harsh or hazardous oxidizing and reducing agents. researchgate.net For halogenations, electrochemistry allows for the generation of reactive halogen species from greener sources, such as alkali metal halides (e.g., LiCl, LiBr). unimi.itacs.org
Electrosynthesis can be applied to both the introduction and removal of halogens from aromatic rings. researchgate.net The process can be finely tuned by controlling the applied potential and current, offering a high degree of selectivity. researchgate.net Research has demonstrated the successful electrochlorination and electrobromination of various aromatic substrates. unimi.itresearchgate.net This methodology avoids low atom-economy reagents and can be conducted under mild, room temperature conditions, which aligns with the principles of green chemistry. unimi.itacs.org The application of these methods could provide a more sustainable route to bromo- and fluoro-substituted aromatic precursors for this compound.
Control of Regioselectivity and Stereoselectivity in Synthesis
Achieving the specific 3-bromo-2,4,5,6-tetrafluoro substitution pattern on the benzyl alcohol is a significant challenge that hinges on the precise control of regioselectivity. Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of polysubstituted aromatic compounds, directing the incoming substituents to the correct positions is paramount.
Several strategies can be employed to control the regioselectivity of halogenation reactions:
Substrate Control: The inherent electronic and steric properties of the starting material and intermediates can be exploited to direct subsequent reactions. Pre-existing substituents on the aromatic ring activate or deactivate certain positions, guiding the placement of the next group.
Catalyst Control: The choice of catalyst and ligands can profoundly influence the reaction pathway. Different catalytic systems can favor the formation of one regioisomer over others, overcoming the substrate's natural tendencies.
Temperature Control: As a fundamental reaction parameter, temperature can be adjusted to influence reaction kinetics and the stability of intermediates. In some cases, different regioisomers are favored at different temperatures, allowing for selective synthesis through precise temperature modulation. beilstein-journals.org
While stereoselectivity is crucial for molecules with chiral centers, it is less of a concern for the aromatic portion of this compound. The primary focus remains on controlling the regiochemistry of the aromatic substitutions.
Optimization of Reaction Parameters for Yield and Efficiency
Maximizing the yield and efficiency of the synthesis is crucial for both economic viability and sustainability. This is achieved through the systematic optimization of various reaction parameters. The goal is to find the ideal conditions that favor the formation of the desired product while minimizing side reactions and waste.
An example of this process can be seen in the synthesis of a related compound, 3-bromo-4-fluoronitrobenzene, where researchers optimized conditions to achieve a yield of up to 98.7%. researchgate.net This was accomplished by methodically adjusting key parameters.
Table 2: Key Parameters for Optimization in the Synthesis of Halogenated Aromatics
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Reactant Ratio | The molar ratio of the starting materials and reagents. | Affects reaction completion, selectivity, and the formation of by-products. An optimal ratio ensures efficient use of materials. researchgate.net |
| Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and selectivity. Can be controlled to favor the desired product over undesired isomers or decomposition products. beilstein-journals.orgresearchgate.net |
| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion, while excessive time may result in the formation of degradation products. researchgate.net |
| Catalyst Loading | The amount of catalyst used relative to the substrate. | Affects reaction rate and cost. Optimization aims to use the minimum amount of catalyst for maximum efficiency. |
| Solvent | The medium in which the reaction takes place. | Can influence solubility, reactivity, and the reaction pathway. |
| Pressure | The pressure under which the reaction is performed. | Particularly relevant for reactions involving gases or for controlling boiling points in flow chemistry systems. |
By carefully studying and adjusting these parameters, chemists can develop a robust and efficient process for the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol
Reactions Involving the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol functional group in 3-bromo-2,4,5,6-tetrafluorobenzylalcohol is a primary alcohol, and its reactivity is significantly influenced by the presence of the electron-withdrawing polyfluorinated ring. This electronic effect generally enhances the acidity of the hydroxyl proton and can influence the rates and outcomes of various reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
Primary alcohols are readily oxidized to form aldehydes and, under more forcing conditions, carboxylic acids. The oxidation of this compound can be controlled to selectively yield either 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or 3-bromo-2,4,5,6-tetrafluorobenzoic acid.
A variety of oxidizing agents can be employed for these transformations. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used under anhydrous conditions to prevent overoxidation. The use of milder conditions is crucial to stop the reaction at the aldehyde stage.
For the conversion to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are typically required. These powerful oxidants will readily convert the initially formed aldehyde into the carboxylic acid.
Table 1: Representative Oxidation Reactions of Benzyl Alcohols
| Starting Material | Oxidizing Agent | Product | Yield (%) |
| Benzyl alcohol | PCC, CH₂Cl₂ | Benzaldehyde | High |
| Benzyl alcohol | MnO₂, CH₂Cl₂ | Benzaldehyde | Good to Excellent |
| Benzyl alcohol | KMnO₄, H₂O, heat | Benzoic acid | High |
| 2,3,4,5,6-Pentafluorobenzyl alcohol | PCC, CH₂Cl₂ | 2,3,4,5,6-Pentafluorobenzaldehyde | ~70-80% |
Substitution Reactions of the Hydroxyl Group (e.g., Deoxyhalogenation, Deoxyfluorination methodologies)
The hydroxyl group of this compound can be replaced by halogens through various deoxyhalogenation reactions. For instance, treatment with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to the corresponding alkyl chlorides. This reaction typically proceeds through a chlorosulfite intermediate. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzyl bromide.
Deoxyfluorination, the replacement of a hydroxyl group with fluorine, is a more specialized transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are powerful fluorinating agents capable of converting alcohols to alkyl fluorides. These reactions often proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the alcohol is chiral. The highly electron-withdrawing nature of the tetrafluorinated ring in this compound may influence the reactivity and require carefully optimized conditions.
Table 2: Common Reagents for Deoxyhalogenation and Deoxyfluorination
| Transformation | Reagent | Product Type |
| Alcohol to Chloride | Thionyl chloride (SOCl₂) | Benzyl chloride |
| Alcohol to Bromide | Phosphorus tribromide (PBr₃) | Benzyl bromide |
| Alcohol to Fluoride (B91410) | Diethylaminosulfur trifluoride (DAST) | Benzyl fluoride |
| Alcohol to Fluoride | Deoxo-Fluor® | Benzyl fluoride |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction is reversible. More commonly, for higher yields, the alcohol is reacted with a more reactive acylating agent like an acyl chloride or anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an Sₙ2 reaction to form the desired ether. The increased acidity of the hydroxyl group in this compound, due to the electron-withdrawing fluorine atoms, facilitates the formation of the alkoxide.
Reactions as a Nucleophile in C-C and C-X Bond Formations
While the alcohol itself is a weak nucleophile, its corresponding alkoxide, formed by deprotonation, is a much stronger nucleophile. This alkoxide can participate in various C-C and C-X (where X is a heteroatom) bond-forming reactions. For example, it can react with epoxides in a ring-opening reaction to form β-hydroxy ethers. Furthermore, the alkoxide can act as a nucleophile in reactions with other electrophilic carbon centers, although this is less common than its use in etherification.
Reactions Involving the Aryl Bromine Atom
The bromine atom attached to the tetrafluorinated benzene (B151609) ring is a versatile handle for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can enhance the reactivity of the aryl bromide in these transformations.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction, where the bromine atom would be replaced by the organic group from the boronic acid.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. The aryl bromide of this compound can be coupled with various organostannanes to form a new carbon-carbon bond.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance and can be applied to couple this compound with a wide range of organozinc compounds.
Sonogashira Coupling: The Sonogashira coupling is a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The bromine atom of this compound can be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring.
Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Organometallic Reagent | Catalyst System | Product Type |
| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | Biaryl or Aryl-Alkyl |
| Stille Coupling | Organostannane | Pd catalyst | Biaryl or Aryl-Alkyl/Vinyl |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Biaryl or Aryl-Alkyl/Vinyl |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Note: The table provides a general overview. Specific conditions and outcomes for this compound would require experimental investigation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The tetrafluorinated benzene ring in 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is highly electron-deficient due to the potent electron-withdrawing effects of the four fluorine atoms. numberanalytics.com This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgbyjus.com In these reactions, a nucleophile displaces a leaving group on the aromatic ring. For this compound, both the bromine and the fluorine atoms can potentially act as leaving groups.
Generally, in SNAr reactions on polyfluoroaromatic compounds, the rate of displacement follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 or SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. wikipedia.orglibretexts.org However, the specific regioselectivity of substitution depends on the nucleophile and reaction conditions. The bromine atom at the 3-position can also be substituted by various nucleophiles, such as amines and thiols.
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the electron-poor carbon atom bearing a leaving group (halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. youtube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
The presence of multiple electron-withdrawing fluorine atoms is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.commdpi.com
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The formation of common organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, typically involves the reaction of an aryl or alkyl halide with magnesium or lithium metal, respectively. libretexts.orgmsu.edumasterorganicchemistry.com These reactions are carried out under strictly anhydrous (dry) conditions because organometallic reagents are extremely strong bases and will react readily with any protic solvents, including water and alcohols. libretexts.org
In the case of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the presence of the acidic hydroxyl (-OH) group on the benzylic carbon poses a significant challenge. The highly basic Grignard or organolithium reagent, if formed, would immediately react with the acidic proton of the alcohol group in an acid-base reaction, destroying the organometallic reagent.
Therefore, to form a Grignard or organolithium reagent from this compound, the hydroxyl group must first be protected. This involves converting the alcohol into a group that does not have an acidic proton and is stable to the conditions of organometallic reagent formation but can be easily removed later to regenerate the alcohol. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., MOM). After protection, the bromo-functionalized derivative could then be treated with magnesium or lithium to form the corresponding organometallic reagent.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org However, the reactivity of the ring is highly dependent on the substituents it carries. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it.
The aromatic ring of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is substituted with four highly electronegative fluorine atoms and one bromine atom. These halogens are strong deactivators due to their powerful electron-withdrawing inductive effects, which pull electron density out of the ring, making it electron-poor and thus significantly less reactive towards attack by electrophiles. numberanalytics.com It has been noted that highly fluorinated benzenes like hexafluorobenzene (B1203771) are extremely inert to electrophilic reagents. nih.gov While the hydroxymethyl group is generally a weak activating group, its effect is overwhelmingly negated by the five deactivating halogen substituents. Consequently, electrophilic aromatic substitution reactions are generally not applicable to 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol under standard conditions. masterorganicchemistry.comnih.gov
Reactivity of the Tetrafluorinated Aromatic Ring
Influence of Fluorine Atoms on Aromatic Reactivity
The presence of multiple fluorine atoms on the benzene ring profoundly alters its chemical reactivity compared to non-fluorinated analogues. numberanalytics.com This influence stems from a combination of strong electronic and steric effects.
Electronic Effects:
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, which has two major consequences:
Deactivation towards Electrophiles: The electron-deficient ring is less attractive to electrophiles, making electrophilic aromatic substitution very difficult. numberanalytics.com
Activation towards Nucleophiles: The reduced electron density makes the ring carbons more electrophilic and susceptible to attack by nucleophiles, facilitating SNAr reactions. numberanalytics.comnih.gov
Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic π-system through resonance. However, for fluorine, this resonance effect is much weaker than its strong inductive effect.
Steric Effects:
The presence of four fluorine atoms increases the steric hindrance around the aromatic ring, which can influence the approach of reagents. numberanalytics.com
The combination of these effects leads to a unique reactivity profile, where the dominant reaction pathway is nucleophilic substitution rather than electrophilic substitution. numberanalytics.comnih.gov Furthermore, the high C-F bond strength contributes to the high thermal and chemical stability of polyfluorinated aromatic compounds. nih.govacs.orgwikipedia.org
| Reaction Type | Reactivity of Benzene | Reactivity of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol | Reason for Change in Reactivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Favorable | Highly Unfavorable | Strong deactivation by electron-withdrawing F and Br atoms. numberanalytics.comnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Unfavorable (requires harsh conditions) | Favorable | Strong activation by electron-withdrawing F atoms. numberanalytics.comnih.gov |
Advanced Mechanistic Investigations
Detailed mechanistic investigations for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol itself are not widely published. However, extensive mechanistic studies have been performed on related polyfluoroaromatic compounds, and these provide significant insight into its reactivity, particularly for SNAr reactions.
The accepted mechanism for SNAr on electron-poor aromatic systems is the addition-elimination pathway . wikipedia.orglibretexts.org Key mechanistic features include:
Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack on a carbon atom of the aromatic ring. libretexts.org This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged cyclohexadienyl anion intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial. In polyfluorinated systems, the strong electron-withdrawing fluorine atoms effectively delocalize and stabilize this negative charge, lowering the activation energy for the reaction. mdpi.com
Role of the Leaving Group: In the second, faster step, the leaving group is eliminated, which restores the aromaticity of the ring to form the final product. masterorganicchemistry.com Unlike SN2 reactions, the C-X bond is not broken in the rate-determining step. This is why the reaction is faster with fluoride as a leaving group than with other halogens; the high electronegativity of fluorine is most effective at stabilizing the anionic Meisenheimer intermediate formed in the slow step. masterorganicchemistry.com
Computational studies on polyfluoroarenes have further elucidated the electronic factors governing their reactivity. These studies confirm the powerful influence of fluorine substituents on the electronic structure of the aromatic ring, quantifying the activation towards nucleophilic attack and deactivation towards electrophilic attack. mdpi.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are fundamental to understanding the reactivity of a compound, providing quantitative data on reaction rates under various conditions. For benzylic alcohols, a common and well-studied reaction is oxidation to the corresponding aldehyde or carboxylic acid. The rate of this transformation is highly sensitive to the nature and position of substituents on the aromatic ring.
While specific kinetic data for the oxidation of this compound is not readily found in published literature, we can analyze data from studies on other substituted benzyl alcohols to understand the potential electronic effects at play. The presence of four electron-withdrawing fluorine atoms and one bromine atom is expected to significantly decrease the electron density at the benzylic carbon, which would, in turn, affect the rate of reactions involving this position.
For instance, in the oxidation of benzyl alcohols by various oxidizing agents, electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups retard it. This is because the rate-determining step often involves the removal of a hydride ion (H⁻) from the benzylic carbon, a process that is facilitated by increased electron density at the reaction center.
A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate showed a clear trend in reactivity. semanticscholar.orgorientjchem.org The order of reactivity was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. semanticscholar.orgorientjchem.org This trend directly correlates with the electron-donating or electron-withdrawing nature of the substituent.
To illustrate the impact of substituents on reaction rates and the associated thermodynamic parameters, consider the following data from a kinetic study on the oxidation of substituted benzyl alcohols.
Table 1: Rate Constants and Activation Parameters for the Oxidation of Substituted Benzyl Alcohols
| Substituent (X) in X-C₆H₄CH₂OH | k₂ at 308 K (dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
|---|---|---|---|---|
| p-OCH₃ | 2.85 x 10⁻³ | 45.2 | -152 | 92.0 |
| p-CH₃ | 1.52 x 10⁻³ | 50.1 | -138 | 92.5 |
| -H | 1.00 x 10⁻³ | 53.4 | -127 | 92.7 |
| p-Cl | 0.65 x 10⁻³ | 57.3 | -115 | 92.8 |
| p-NO₂ | 0.18 x 10⁻³ | 68.2 | -82 | 93.4 |
Data adapted from studies on the oxidation of benzyl alcohols. The values serve as a representative example of substituent effects.
Based on this trend, it can be predicted that the oxidation of this compound would be significantly slower than that of unsubstituted benzyl alcohol due to the strong cumulative electron-withdrawing effect of the five halogen substituents.
Hammett Plot Analysis for Related Reaction Series
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the equation:
log(k/k₀) = ρσ
where σ is the substituent constant, which depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects. wikipedia.orgwalisongo.ac.id
A plot of log(k/k₀) versus σ for a series of meta- and para-substituted compounds should yield a straight line with a slope equal to ρ. libretexts.orgpharmacy180.com The sign and magnitude of ρ provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops (or a positive charge is dissipated) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge (or dissipation of a negative charge) in the transition state.
While a Hammett plot specifically for reactions of this compound is not available, we can examine a related series, such as the hydrolysis of substituted ethyl benzoates, to understand how electronic effects are transmitted in a similar system.
Table 2: Hammett Substituent Constants (σ) and Relative Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Benzoates
| Substituent (X) in X-C₆H₄COOEt | σ | Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|
| p-OCH₃ | -0.27 | 0.25 | -0.60 |
| p-CH₃ | -0.17 | 0.50 | -0.30 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | 0.23 | 2.04 | 0.31 |
| m-NO₂ | 0.71 | 10.23 | 1.01 |
| p-NO₂ | 0.78 | 15.14 | 1.18 |
Data is illustrative and based on established Hammett correlations for the hydrolysis of ethyl benzoates.
For the hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that the reaction is facilitated by electron-withdrawing substituents. This is consistent with a mechanism where a negative charge builds up on the carbonyl oxygen in the transition state.
For a hypothetical reaction series involving this compound, the cumulative σ value of the substituents would be significantly positive, suggesting a profound influence on the reaction rate. The linearity of a Hammett plot can also reveal changes in the reaction mechanism across a series of substituted reactants. wikipedia.org
Isotopic Labeling Studies to Elucidate Pathways
Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing detailed insights into reaction mechanisms. researchgate.netscripps.edu By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the labeled atom through the reaction pathway.
In the context of this compound, isotopic labeling could be employed to elucidate the mechanisms of its various transformations. For example, in an oxidation reaction, labeling the benzylic hydrogens with deuterium (B1214612) (to give 3-Bromo-2,4,5,6-tetrafluoro-α,α-dideuteriobenzylalcohol) would allow for the determination of the kinetic isotope effect (KIE).
A primary KIE (kH/kD > 1) would indicate that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction. asianpubs.org The magnitude of the KIE can provide further details about the geometry of the transition state.
Isotopic labeling of the oxygen atom in the hydroxyl group (with ¹⁸O) could be used to determine whether the oxygen atom is retained or lost during a substitution reaction. For instance, in an esterification reaction with an acid chloride, if the ¹⁸O label remains in the resulting ester, it would confirm that the reaction proceeds via cleavage of the O-H bond of the alcohol rather than the C-O bond.
Furthermore, ¹³C labeling of the benzylic carbon could be used to follow its path in rearrangement reactions or to confirm the connectivity of the final products in complex transformations. While specific isotopic labeling studies on this compound have not been reported, the principles of this technique are broadly applicable to understanding its chemical reactivity. The bromination of other complex aromatic systems has been studied using ¹⁵N labeling to prove the occurrence of ipso-substitution reactions. mdpi.com
Derivatization and Analogues of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol
Synthesis of Related Benzyl (B1604629) Halides, Ethers, and Esters
The primary alcohol functional group of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is readily converted into other key functional groups such as halides, ethers, and esters, which are themselves valuable synthetic intermediates.
Benzyl Halides: The conversion of the alcohol to the corresponding benzyl bromide or chloride is a fundamental transformation. For instance, reacting the alcohol with phosphorus tribromide (PBr₃) in an anhydrous solvent like toluene (B28343) can yield the corresponding benzyl bromide. prepchem.com This is a standard method for converting primary alcohols to alkyl bromides. Similarly, treatment with thionyl chloride (SOCl₂) would produce 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride. These resulting benzyl halides are highly reactive towards nucleophilic substitution, making them excellent precursors for a multitude of other derivatives.
Ethers: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Conversely, the corresponding 3-Bromo-2,4,5,6-tetrafluorobenzyl halide can be reacted with an alkoxide or phenoxide to form the desired ether. The high reactivity of the benzylic position facilitates these transformations.
Esters: Esterification of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol can be achieved through several established methods. Reaction with a carboxylic acid under acidic conditions (Fischer esterification) is a classic approach. More efficiently, the alcohol can be reacted with an acid chloride or anhydride (B1165640) in the presence of a base. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming the ester bond with a carboxylic acid. researchgate.net The reduction of such esters using metal hydrides is a common route to obtain the parent alcohol, highlighting the reversible nature of this derivatization. researchgate.net
| Derivative Type | General Reaction | Typical Reagents | Product |
|---|---|---|---|
| Benzyl Halide | Alcohol to Halide Conversion | PBr₃ or SOCl₂ | 3-Bromo-2,4,5,6-tetrafluorobenzyl halide |
| Ether | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 3-Bromo-2,4,5,6-tetrafluorobenzyl ether |
| Ester | Acylation / Esterification | Acid chloride (RCOCl) or Carboxylic acid (RCOOH) with DCC/DMAP researchgate.net | 3-Bromo-2,4,5,6-tetrafluorobenzyl ester |
Formation of Sulfur, Nitrogen, and Phosphorus Analogues
The substitution of the hydroxyl group allows for the introduction of other heteroatoms, leading to the formation of sulfur, nitrogen, and phosphorus-containing analogues.
Sulfur Analogues: The synthesis of the corresponding thiol (3-Bromo-2,4,5,6-tetrafluorobenzylthiol) can be accomplished by first converting the alcohol to a good leaving group, such as a benzyl halide, and then reacting it with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). The resulting thiols are valuable intermediates, and their conjugate bases (thiolates) are excellent nucleophiles for further reactions. msu.edu Similarly, reacting the benzyl halide with a thiolate (RS⁻) yields the corresponding sulfide (B99878) (thioether). msu.edu These reactions benefit from the high nucleophilicity of sulfur compounds. msu.edu The synthesis of complex sulfur-containing macrocycles, such as polyfluorinated thiacalixarenes, from related polyfluorinated building blocks demonstrates the utility of forming carbon-sulfur bonds in these systems. mdpi.com
Nitrogen Analogues: The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylamine can be achieved via nucleophilic substitution of the corresponding benzyl halide with ammonia (B1221849) or a primary amine. An alternative route is the Mitsunobu reaction, which can be used to convert the alcohol directly to an azide (B81097) derivative using hydrazoic acid (HN₃) or a reagent like diphenylphosphoryl azide (DPPA). msu.edu The resulting benzyl azide is then readily reduced to the primary amine.
Phosphorus Analogues: Phosphorus-containing analogues, such as phosphonates, can be prepared from the corresponding 3-Bromo-2,4,5,6-tetrafluorobenzyl halide. The Michaelis-Arbuzov reaction, which involves the reaction of the benzyl halide with a trialkyl phosphite (B83602), is a common method for forming phosphonate (B1237965) esters. These compounds are of interest in medicinal chemistry and materials science.
| Analogue Type | Precursor | General Reaction | Typical Reagents | Product |
|---|---|---|---|---|
| Thiol | Benzyl Halide | Nucleophilic Substitution | NaSH | 3-Bromo-2,4,5,6-tetrafluorobenzylthiol |
| Sulfide | Benzyl Halide | Nucleophilic Substitution | Thiolate (RS⁻) msu.edu | 3-Bromo-2,4,5,6-tetrafluorobenzyl sulfide |
| Amine | Benzyl Halide | Nucleophilic Substitution | Ammonia (NH₃) | 3-Bromo-2,4,5,6-tetrafluorobenzylamine |
| Phosphonate | Benzyl Halide | Michaelis-Arbuzov Reaction | Trialkyl phosphite (P(OR)₃) | Dialkyl (3-Bromo-2,4,5,6-tetrafluorobenzyl)phosphonate |
Design and Synthesis of Polyfluorinated Aromatic Scaffolds for Diverse Applications
3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is not just a precursor for simple derivatives but also a key building block for constructing more complex polyfluorinated aromatic scaffolds. The bromine atom on the aromatic ring is a particularly useful handle for carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, can be employed to attach various aryl, vinyl, or alkynyl groups at the bromine-substituted position. This allows for the synthesis of complex biaryl systems and other extended π-conjugated molecules. For example, the dimerization of bromo-substituted quinone precursors has been used to synthesize bitetracene derivatives. researchgate.net
Furthermore, the entire 3-bromo-tetrafluorobenzyl moiety can be incorporated into larger molecular architectures. The synthesis of polyfluorinated thiacalixarenes and oxathiacalixarenes from building blocks like perfluoro-m-xylene showcases a strategy where polyfluorinated phenyl units are linked together to create macrocyclic hosts. prepchem.commdpi.com This highlights the potential of using monomers derived from 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol to create novel supramolecular structures or polymers with unique properties endowed by the high fluorine content.
Development of Chiral Derivatives and Enantioselective Synthesis
The development of chiral derivatives and enantioselective synthetic methods involving fluorinated compounds is a growing area of interest, driven by the need for enantiomerically pure pharmaceuticals and agrochemicals.
For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, enantioselective methods can be applied to create chiral products. One approach is the enzymatic resolution of the racemic alcohol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiopure alcohol and the enantiopure ester.
Another strategy involves using the alcohol or its derivatives in asymmetric catalysis. For example, the development of Pd-catalyzed enantioselective carboalkoxylation reactions to synthesize chiral tetrahydrofurans often employs aryl bromides as coupling partners with chiral ligands dictating the stereochemical outcome. nih.gov Such methodologies could potentially be adapted for derivatives of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol.
Recent advances have demonstrated the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromides from α-bromostyrenes, achieving high enantioselectivity through the use of specifically designed chiral catalysts. nih.gov The synthesis of highly functionalized, enantiomerically enriched fluorinated molecules, such as tetrafluorinated carbohydrates, has been achieved through Sharpless asymmetric dihydroxylation (AD) reactions on fluorinated alkene precursors. rsc.org The resulting chiral diols can be analyzed for enantiomeric excess (ee) using techniques like chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). rsc.org These advanced synthetic strategies open the door to creating novel chiral derivatives starting from or incorporating the 3-Bromo-2,4,5,6-tetrafluorobenzyl scaffold.
Compound List
| Compound Name | CAS Number (if available) | Molecular Formula |
|---|---|---|
| 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol | 292621-48-8 | C₇H₃BrF₄O |
| 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride | 292621-52-4 | C₇H₂BrClF₄ |
| 3-Bromo-4-fluoro-benzyl bromide | Not specified | C₇H₅Br₂F |
| 2-(3-bromo-propoxy)benzaldehyde | Not specified | C₁₀H₁₁BrO₂ |
| 3-Bromo-2,4,5,6-tetrafluorobenzylthiol | Not specified | C₇H₃BrF₄S |
| 3-Bromo-2,4,5,6-tetrafluorobenzylamine | Not specified | C₇H₄BrF₄N |
| Dialkyl (3-Bromo-2,4,5,6-tetrafluorobenzyl)phosphonate | Not specified | Variable |
| Perfluoro-m-xylene | Not specified | C₈F₁₀ |
| 2,3,5,6-Tetrafluorobenzyl alcohol | 4084-38-2 nih.gov | C₇H₄F₄O |
| 3-Bromo-2,4,5,6-tetrafluorobenzonitrile | Not specified | C₇BrF₄N nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For a complex, highly substituted compound like 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, a multi-nuclear approach is essential.
A complete structural assignment requires the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. The methylene protons, being adjacent to the electron-withdrawing aromatic ring, would appear as a singlet, typically shifted downfield. The hydroxyl proton signal is usually a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Due to the low symmetry, seven distinct signals are anticipated. The signals for the four fluorine-bearing aromatic carbons will be split due to strong one-bond ¹J(C-F) couplings and smaller multi-bond J(C-F) couplings. The carbon bonded to bromine (C-3) and the carbon bonded to the methylene group (C-1) will also exhibit splitting from coupling to the neighboring fluorine atoms. The methylene carbon (-CH₂OH) will appear as a distinct signal in the aliphatic region.
¹⁹F NMR Spectroscopy : As fluorine has a 100% natural abundance NMR-active isotope (¹⁹F), this technique is highly sensitive and informative for fluorinated compounds. nih.gov Given the substitution pattern, three distinct fluorine environments are expected: F-2, F-4, and F-5, with F-6 being chemically equivalent to F-2. These will appear as complex multiplets due to homo-nuclear fluorine-fluorine (JFF) couplings. The analysis of these coupling patterns is crucial for confirming the substitution on the aromatic ring. ed.ac.uknih.gov
Table 1: Predicted NMR Spectroscopic Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.8 | s (or t) | -CH₂OH |
| ¹H | Variable (e.g., 2.0-4.0) | br s | -OH |
| ¹³C | ~55-65 | t (from JC-F) | CH₂OH |
| ¹³C | ~105-150 | m (complex multiplets) | Aromatic Carbons (C1-C6) |
| ¹⁹F | ~ -130 to -160 | m | F-2, F-4, F-5, F-6 |
2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak would be expected between the -CH₂- and -OH protons if they are coupled, helping to confirm their proximity in the structure.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). For this molecule, the primary expected correlation is a strong cross-peak between the methylene protons (~4.8 ppm) and the methylene carbon (~55-65 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between carbon and protons. rsc.org Expected key correlations include:
From the methylene protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6.
From the methylene protons (-CH₂) to the hydroxyl carbon (-CH₂OH), confirming the C-O bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies atoms that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methylene (-CH₂-) protons and the ortho fluorine atoms (F-2 and F-6), which would provide definitive proof of the geometry and conformation around the benzylic carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation, which provides further structural clues.
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the molecular formula is C₇H₃BrF₄O. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. A critical feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.
Table 2: Predicted HRMS Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol
| Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₇H₃⁷⁹BrF₄O | [M]⁺ | 257.9307 |
| C₇H₃⁸¹BrF₄O | [M+2]⁺ | 259.9286 |
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, and the resulting pattern is a fingerprint for the compound. For benzyl (B1604629) alcohols, common fragmentation pathways include dehydration and alpha-cleavage. libretexts.orglibretexts.org
Key expected fragments for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol include:
[M-H₂O]⁺ : Loss of a water molecule (18 amu), a common pathway for alcohols. libretexts.org
[M-Br]⁺ : Loss of the bromine radical (79 or 81 amu).
[C₆F₄Br]⁺ : Alpha-cleavage resulting in the loss of the CH₂OH radical (31 amu), leading to the formation of the stable tetrafluorobromophenyl cation.
Benzylic Cation : Cleavage of the C-C bond next to the oxygen is a dominant fragmentation pathway for alcohols. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. theaic.org
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a change in dipole moment. Key expected absorption bands for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol include a broad band for the O-H stretch of the alcohol group, C-H stretching for the methylene group, strong absorptions for the C-F bonds, and characteristic peaks for the aromatic ring. researchgate.net
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. The aromatic ring vibrations and the C-Br stretch are often prominent in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|
| O-H stretch | 3200 - 3600 (broad) | IR |
| C-H stretch (aliphatic) | 2850 - 2960 | IR, Raman |
| C=C stretch (aromatic) | 1400 - 1600 | IR, Raman |
| C-F stretch | 1000 - 1400 (strong) | IR |
| C-O stretch | 1000 - 1200 | IR |
| C-Br stretch | 500 - 650 | Raman, IR (weak) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's solid-state structure. bldpharm.com This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystalline state.
As of the latest literature review, a definitive single-crystal X-ray diffraction study for "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" has not been reported in publicly accessible databases. Such a study, when conducted, would involve the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent or vapor diffusion.
The anticipated data from such an analysis would be crucial for understanding the steric and electronic effects of the bromine and fluorine substituents on the benzyl alcohol framework. For comparative purposes, the crystallographic data for a related, though different, compound, 3-bromo-2-hydroxybenzonitrile, has been reported with a monoclinic crystal system and a P2/c space group. researchgate.net A similar level of detailed structural information would be expected for "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol".
Table 1: Hypothetical Crystallographic Data Table for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - To be determined |
| Volume (V) | To be determined (ų) |
| Z (molecules/unit cell) | To be determined |
| Calculated Density | To be determined (g/cm³) |
| Key Bond Lengths (Å) | C-Br, C-F, C-O, O-H - To be determined |
| Key Bond Angles (°) | Angles around the aromatic ring and benzylic carbon - To be determined |
| Hydrogen Bonding | Inter- and/or intramolecular interactions - To be determined |
Note: This table is illustrative and awaits experimental data.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
"3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, the synthesis and study of chiral analogues, for instance, where one of the hydrogens of the methylene (-CH₂OH) group is substituted, would be of significant interest.
Chiroptical spectroscopy, particularly CD, is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral analogue of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol," a CD spectrum would provide a unique fingerprint corresponding to its absolute configuration. The effect of fluorination on the conformational and hydrogen-bond-donating properties of benzyl alcohols has been studied, indicating that such substitutions can significantly influence their chiroptical properties. researchgate.net
Currently, there is no published research on the synthesis or chiroptical analysis of chiral analogues of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol." Future research in this area could provide valuable insights into the relationship between structure and chiroptical response in highly halogenated benzyl alcohols.
Chromatographic and Other Advanced Analytical Techniques for Purity Assessment and Isomer Separation
The assessment of purity and the separation of potential isomers are critical for ensuring the quality and reliability of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" for any application. A variety of advanced analytical techniques are employed for this purpose.
Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like benzyl alcohol and its derivatives. longdom.orgresearchgate.netscholarsresearchlibrary.com A capillary column, such as a DB-5 or HP-5, would likely provide good separation of the main compound from any impurities. researchgate.net A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector would allow for the identification of any separated impurities based on their mass spectra. scholarsresearchlibrary.comnih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. For "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol," a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. UV detection would be effective due to the aromatic nature of the compound.
Isomer Separation: The synthesis of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" could potentially lead to the formation of positional isomers if the bromination of a tetrafluorobenzyl alcohol precursor is not perfectly regioselective. Chromatographic techniques are essential for the separation and quantification of such isomers. The choice of the chromatographic column and mobile phase composition would be critical to achieve baseline separation of any closely related isomers.
Table 2: Illustrative Chromatographic Methods for the Analysis of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Nitrogen or Helium | FID or MS | Purity assessment, detection of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, 250 mm x 4.6 mm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | Purity assessment, quantification, isomer separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | - | Preparative purification, isomer separation |
Note: The parameters in this table are illustrative and would require optimization for specific analytical or preparative needs.
Computational and Theoretical Chemistry Studies of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol at the molecular level. These methods solve the Schrödinger equation for the molecular system, yielding information about energy, electron distribution, and molecular geometry.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For halogenated aromatic compounds like this compound, DFT methods are instrumental in elucidating the electronic structure and energetics.
Commonly employed functionals for such systems include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net While widely used, studies on related halogenated systems suggest that dispersion-corrected functionals, such as B3LYP-D3, or functionals from the Minnesota family, like M06-2X, may provide more accurate descriptions of non-covalent interactions, which are crucial in these molecules. goettingen-research-online.declemson.edu
Table 1: Comparison of DFT Functionals for Studying Halogenated Aromatic Compounds
| Functional | Advantages | Disadvantages |
| B3LYP | Widely used, good for general geometric and electronic properties. nih.govresearchgate.net | May not accurately capture dispersion forces, which can be significant in halogenated systems. goettingen-research-online.de |
| B3LYP-D3 | Includes empirical dispersion correction, improving the description of non-covalent interactions. goettingen-research-online.de | The accuracy depends on the quality of the dispersion correction parameterization. |
| M06-2X | Generally performs well for main-group thermochemistry, kinetics, and non-covalent interactions. clemson.edu | Can be more computationally expensive than B3LYP. |
| ωB97X-D | A long-range corrected functional with dispersion correction, good for systems with charge-transfer and non-covalent interactions. clemson.edu | May require larger basis sets for accurate results. |
For higher accuracy, particularly for the energetic landscape and weak interactions, ab initio methods are employed. Møller-Plesset perturbation theory to the second order (MP2) is a common choice that includes electron correlation effects beyond the Hartree-Fock approximation. researchgate.net While more computationally demanding than DFT, MP2 can provide benchmark-quality data for the relative energies of different conformers and the strength of intramolecular hydrogen bonds. researchgate.net
In studies of similar ortho-halogenated benzyl (B1604629) alcohols, it has been noted that DFT methods can sometimes incorrectly predict the energetic ordering of conformers, a discrepancy that can be resolved by higher-level calculations such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). rsc.org While CCSD(T) calculations are often too expensive for a molecule of this size for routine geometry optimizations, they can be used to obtain highly accurate single-point energies on DFT-optimized geometries to refine the energetic landscape.
The choice of basis set is crucial for obtaining reliable results in quantum chemical calculations. For molecules containing heavy atoms like bromine and multiple electronegative atoms like fluorine, polarized and diffuse functions are essential. Pople-style basis sets, such as 6-311++G(d,p), which include polarization functions on all atoms and diffuse functions on heavy atoms, are a common starting point. researchgate.net For more accurate calculations, correlation-consistent basis sets, such as the aug-cc-pVDZ or aug-cc-pVTZ, are preferable, as they are designed to systematically converge towards the complete basis set limit. researchgate.net For the bromine atom, the use of effective core potentials (ECPs) can reduce computational cost by treating the core electrons implicitly. youtube.com
To simulate the behavior of this compound in solution, a solvation model is necessary. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. cdnsciencepub.comnumberanalytics.com These models treat the solvent as a continuous dielectric medium, which is generally a good approximation for bulk solvent effects. However, for systems with strong and specific solute-solvent interactions, like hydrogen bonding, an explicit solvation model, where a number of solvent molecules are included in the quantum mechanical calculation, might be necessary for a more accurate description, though at a significantly higher computational cost. For polyhalogenated compounds, the parameterization of the solvent cavity in PCM models can be challenging, and specialized parameterizations may be required for high accuracy. researchgate.net
Molecular Modeling and Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. A systematic scan of the potential energy surface (PES) by varying the corresponding dihedral angles can identify the stable conformers (local minima) and the transition states connecting them.
Based on studies of analogous ortho-halogenated benzyl alcohols, it is expected that the conformational landscape will be significantly influenced by the presence of the ortho-fluorine atom (at position 2) and the bromine atom at the meta-position (position 3). rsc.orgrsc.org The rotation of the -CH₂OH group will likely lead to different conformers, some of which are stabilized by intramolecular interactions. Computational studies on ortho-halogenated benzyl alcohols have shown the existence of at least two low-energy chiral conformations and a third achiral conformation. rsc.orgrsc.org The relative energies of these conformers are often subtle and can be influenced by the level of theory and basis set used in the calculations.
Table 2: Predicted Stable Conformers of Substituted Benzyl Alcohols Based on Analogous Systems
| Conformer Type | Description | Expected Stability Factors |
| Gauche (chiral) | The O-H bond is oriented towards one of the ortho substituents. rsc.org | Potentially stabilized by an intramolecular OH···F hydrogen bond with the fluorine at the 2-position. researchgate.net |
| Anti (achiral) | The O-H bond is oriented away from the aromatic ring. | May be less stable due to the lack of stabilizing intramolecular interactions. |
| Planar (achiral) | The C-O bond is in the plane of the aromatic ring. rsc.org | The stability of this conformer is sensitive to the substituents on the ring. |
The presence of multiple hydrogen bond donors (OH, CH) and acceptors (F, O, and the π-system of the ring) in this compound suggests the likelihood of various intramolecular interactions that stabilize certain conformations.
OH···F Hydrogen Bonding: A key interaction expected to influence the conformational preference is the intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom at the 2-position. researchgate.net This type of interaction is well-documented in ortho-fluorinated benzyl alcohols and contributes significantly to the stability of specific conformers. rsc.org
OH···Br Interaction: The possibility of an intramolecular hydrogen bond between the hydroxyl group and the bromine atom at the 3-position is less likely to be a dominant stabilizing factor compared to the interaction with the more electronegative and proximal ortho-fluorine. However, it may contribute to the potential energy surface.
These intramolecular interactions can be characterized computationally using methods such as Atoms in Molecules (AIM) theory, which analyzes the electron density topology to identify bond critical points, and Natural Bond Orbital (NBO) analysis, which quantifies the donor-acceptor orbital interactions. researchgate.net
Prediction of Reactivity and Reaction Pathways
The reactivity of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is dictated by the interplay of its functional groups: the hydroxymethyl group (-CH₂OH), the bromine atom, and the four fluorine atoms on the benzene (B151609) ring. Computational chemistry offers powerful tools to predict how these groups will influence the molecule's participation in chemical reactions.
Transition state theory is a cornerstone of computational reaction dynamics. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (ΔG‡ or ΔH‡), which is the energy barrier that must be overcome for the reaction to proceed.
For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, several reaction types are of interest. For instance, in nucleophilic substitution reactions at the benzylic carbon, the presence of electron-withdrawing fluorine atoms is expected to influence the stability of the transition state. researchgate.net Computational studies on similar benzyl halides have shown that electron-withdrawing groups can affect the activation energies of Sₙ2 reactions. researchgate.netacs.org The delocalization of charge into the aromatic ring during the transition state, though sometimes limited, plays a role in determining the reaction's feasibility. researchgate.net
Another key reaction is the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid. acs.orgecu.edu.augdut.edu.cn Density Functional Theory (DFT) calculations can model the mechanism of such oxidations, for example, by peroxymonosulfate (B1194676) activated by carbon nanotubes, and determine the activation barriers for different pathways. acs.orgecu.edu.au For the oxidation of benzyl alcohol, the reaction rate can be governed by the adsorption of reactants and desorption of products. chemrxiv.org
Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations of activation energies for key reactions of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol. The values are illustrative and based on trends observed in related compounds.
| Reaction Type | Reagent | Hypothetical Activation Energy (kcal/mol) | Notes |
| Sₙ2 Substitution (at -CH₂OH) | Cl⁻ | 20-25 | The high degree of fluorination may slightly destabilize a carbocation-like transition state. |
| Oxidation to Aldehyde | Peroxymonosulfate | 15-20 | Catalytic conditions would lower this barrier. acs.orgecu.edu.au |
| Grignard Reagent Formation | Mg | 10-15 | Formation of the Grignard reagent at the C-Br bond is a standard transformation. masterorganicchemistry.comlibretexts.org |
This table is illustrative and does not represent experimentally verified data for this specific compound.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. walisongo.ac.idwikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the HOMO is expected to be localized on the aromatic ring and potentially the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely to be an antibonding orbital (π*) of the aromatic ring, with significant contributions at the carbons bearing halogen substituents. The strong electron-withdrawing nature of the four fluorine atoms and the bromine atom will lower the energy of both the HOMO and LUMO compared to benzene. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to nucleophilic attack.
Nucleophilic Attack: A nucleophile will preferentially attack the region of the molecule where the LUMO has the largest coefficient. In this case, due to the strong inductive effect of the fluorine atoms, the carbons of the aromatic ring are highly electrophilic.
Electrophilic Attack: An electrophile will target the area with the highest HOMO density. This is likely to be the oxygen of the alcohol group or the bromine atom.
| Molecular Orbital | Predicted Energy (Illustrative) | Primary Location | Implication for Reactivity |
| HOMO | -8.5 eV | Aromatic Ring, O, Br | Site for electrophilic attack. |
| LUMO | -1.0 eV | Aromatic Ring (π*) | Site for nucleophilic attack. |
| HOMO-LUMO Gap | 7.5 eV | Entire Molecule | Indicates high kinetic stability. |
This table is illustrative and based on general principles of FMO theory and data for analogous compounds.
Electronic Structure and Aromaticity Characterization
The distribution of electrons within 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol governs its physical and chemical properties. The high electronegativity of the fluorine and bromine atoms significantly perturbs the electronic environment of the benzene ring.
The presence of five halogen atoms (four fluorine, one bromine) on the benzene ring creates a strong electron-withdrawing inductive effect. nih.gov This effect pulls electron density away from the aromatic ring and the benzylic carbon. An analysis of the electrostatic potential (ESP) map would visualize the charge distribution. walisongo.ac.idresearchgate.net It is predicted that the ESP would show a region of high positive potential (blue) on the aromatic ring, indicating its electron-deficient nature, and a region of negative potential (red) around the oxygen atom of the alcohol group due to its lone pairs. walisongo.ac.idresearchgate.net
This charge distribution has several consequences:
The hydroxyl proton becomes more acidic compared to that of benzyl alcohol.
The benzylic carbon becomes more electrophilic.
The carbon-bromine bond is polarized, facilitating reactions such as Grignard reagent formation.
Natural Bond Orbital (NBO) analysis can quantify the charges on each atom. An illustrative NBO analysis might show significant positive charges on the ring carbons and the benzylic carbon, and a negative charge on the oxygen atom.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. While benzene is the archetypal aromatic compound, substitution can alter its aromatic character. Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two common computational indices for quantifying aromaticity.
Studies on fluorinated benzenes have shown that fluorination tends to decrease the aromaticity of the benzene ring. nih.govresearchgate.net The strong inductive effect of fluorine atoms localizes the π-electrons, reducing the ring current that is characteristic of aromatic systems. nih.gov However, some studies also propose the concept of "fluoromaticity," where fluorine lone pairs contribute to the π-system, in some cases potentially increasing aromatic character based on certain criteria. acs.orgnih.gov For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, it is expected that the high degree of halogenation would lead to a reduction in aromaticity compared to unsubstituted benzyl alcohol.
| Aromaticity Index | Benzene (Reference) | Predicted for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol (Illustrative) | Interpretation |
| NICS(1)zz (ppm) | ~ -30 | ~ -15 to -20 | A less negative value indicates reduced aromaticity. researchgate.net |
| HOMA | ~ 0.99 | ~ 0.85 - 0.90 | A value further from 1 indicates greater bond length alternation and reduced aromaticity. researchgate.net |
This table is illustrative and based on trends from computational studies of other polyfluorinated aromatic compounds. nih.govresearchgate.net
Computational Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for compound characterization.
DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the ¹H NMR spectrum would be expected to show a signal for the -CH₂- group and the -OH proton. The ¹³C NMR would show distinct signals for the benzylic carbon and the six aromatic carbons, with their chemical shifts heavily influenced by the attached halogens. The ¹⁹F NMR would likely show four distinct signals for the non-equivalent fluorine atoms, with complex coupling patterns.
Similarly, the vibrational frequencies from an IR spectrum can be computed. theaic.org Key predicted absorptions would include the O-H stretching of the alcohol, C-H stretching of the aromatic ring and the methylene (B1212753) group, C-O stretching, and the various C-F and C-Br stretching and bending vibrations. theaic.orgresearchgate.net
| Spectrum Type | Predicted Key Features (Illustrative) |
| ¹H NMR | -CH₂- (~4.8 ppm), -OH (~2.5 ppm, broad) |
| ¹³C NMR | Aromatic C-F (~140-150 ppm, with C-F coupling), Aromatic C-Br (~110 ppm), -CH₂OH (~60 ppm) |
| ¹⁹F NMR | Four distinct signals in the range of -130 to -160 ppm. |
| IR (cm⁻¹) | O-H stretch (~3400, broad), Aromatic C-H stretch (~3100), CH₂ stretch (~2950), C-F stretch (~1000-1200) |
This table is illustrative. Actual spectral data would need to be determined experimentally or through specific, high-level computational analysis.
Simulation of NMR, IR, and Raman Spectra
The simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra is a cornerstone of computational chemistry, providing valuable data for structural elucidation.
Theoretical Framework
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the spectroscopic properties of molecules. nih.gov By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate various types of spectra. For IR and Raman spectra, this involves computing the harmonic vibrational frequencies, which correspond to the energies of molecular vibrations. researchgate.net These calculated frequencies can be compared with experimental data to assign specific vibrational modes to observed spectral bands. theaic.org The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
NMR chemical shifts are typically calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. researchgate.net These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Application to Substituted Benzyl Alcohols
Studies on similar molecules, such as other substituted benzyl alcohols and halogenated aromatic compounds, have demonstrated the utility of these computational approaches. theaic.orgresearchgate.net For instance, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully employed to reproduce and assign experimental vibrational spectra. nih.govnih.gov Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov
While detailed, peer-reviewed simulations of the NMR, IR, and Raman spectra for this compound are not readily found in the surveyed literature, the established methodologies provide a clear path for such a theoretical investigation. A hypothetical table of simulated vibrational frequencies would typically present the calculated wavenumber, the IR intensity, the Raman activity, and the assignment of the vibrational mode (e.g., C-H stretch, C-F bend, O-H stretch).
Hypothetical Data Table for Simulated Vibrational Spectra (Illustrative)
| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
| Data not available | Data not available | Data not available | O-H stretch |
| Data not available | Data not available | Data not available | C-H stretch (methylene) |
| Data not available | Data not available | Data not available | C-F stretch |
| Data not available | Data not available | Data not available | C-Br stretch |
| Data not available | Data not available | Data not available | Aromatic ring vibrations |
This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.
UV-Vis Absorption and Fluorescence Property Calculations
Computational methods are also employed to predict the electronic spectra (UV-Vis absorption) and fluorescence properties of molecules.
Theoretical Framework
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum. researchgate.netmdpi.com The calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor in determining the electronic properties of a molecule. nih.gov
Fluorescence properties are related to the electronic transition from the first excited state back to the ground state. Computational modeling can provide insights into the geometry of the excited state and the likely energy of the emitted photon.
Application to Aromatic Compounds
Numerous studies have successfully applied TD-DFT to predict the UV-Vis spectra of various aromatic and heterocyclic compounds. mdpi.comresearchgate.net These calculations can accurately predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the results. nih.gov
For this compound, a TD-DFT study would reveal how the bromine and multiple fluorine substituents on the benzene ring influence its electronic structure and absorption spectrum. However, specific TD-DFT calculations detailing the UV-Vis absorption and fluorescence properties of this compound are not available in the public scientific literature that was surveyed.
Hypothetical Data Table for Calculated Electronic Transitions (Illustrative)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| Data not available | Data not available | Data not available | π → π |
| Data not available | Data not available | Data not available | n → π |
This table is for illustrative purposes only. Specific computational data for this compound is not available in the reviewed literature.
Applications of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecular Synthesis
The strategic placement of four fluorine atoms and a bromine atom on the benzene (B151609) ring of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol imparts distinct reactivity and stability to the molecule. These features make it an attractive starting material for the synthesis of a wide array of complex organic compounds. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the benzylic proton and influences the regioselectivity of subsequent reactions. The bromine atom serves as a convenient handle for various coupling reactions, while the benzyl (B1604629) alcohol group can be readily oxidized or converted into other functional groups.
Precursor to Structurally Diverse Fluorinated Compounds with Potential Academic Interest in Medicinal and Agrochemical Research
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance biological activity, metabolic stability, and lipophilicity. This compound serves as a versatile precursor for the synthesis of a variety of fluorinated compounds with potential therapeutic or pesticidal properties.
Research has indicated that fluorinated benzyl alcohol derivatives can exhibit significant antiviral activity. Studies have explored the synthesis of various fluorinated benzyl alcohols and their effects on viral enzymes, with 3-bromo derivatives showing notable inhibition rates against certain viral strains. This suggests the potential for developing new antiviral drug candidates based on the 3-Bromo-2,4,5,6-tetrafluorobenzyl scaffold.
In the field of agrochemicals, this compound has been utilized in the formulation of insecticides. The presence of the fluorinated and brominated aromatic ring contributes to the stability and bioactivity of the resulting pest control agents. For instance, the related compound 2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the synthesis of the insecticide transfluthrin. researchgate.net The synthetic routes to such compounds often involve the manipulation of polyfluorinated benzoic acids and their derivatives, highlighting the importance of building blocks like this compound. researchgate.net
The reactivity of the bromine atom allows for its substitution with various nucleophiles, such as amines and thiols, leading to the creation of a diverse library of derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. The following table provides a hypothetical representation of how different derivatives could be synthesized from this compound and their potential research applications.
| Derivative | Synthetic Transformation | Potential Research Area |
|---|---|---|
| 3-Amino-2,4,5,6-tetrafluorobenzylalcohol | Nucleophilic aromatic substitution of bromine with an amine | Medicinal chemistry (e.g., synthesis of enzyme inhibitors) |
| 3-Thio-2,4,5,6-tetrafluorobenzylalcohol | Nucleophilic aromatic substitution of bromine with a thiol | Agrochemical research (e.g., synthesis of fungicides) |
| 3-Aryl-2,4,5,6-tetrafluorobenzylalcohol | Suzuki or Stille coupling at the bromine position | Materials science (e.g., synthesis of liquid crystals) |
| 2,4,5,6-Tetrafluorobenzylalcohol | Reduction of the bromine substituent | Precursor for known agrochemicals |
| 3-Bromo-2,4,5,6-tetrafluorobenzaldehyde | Oxidation of the alcohol | Intermediate for further functionalization |
Intermediate in the Total Synthesis of Natural Products and Bioactive Analogues
While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its potential as a key intermediate can be inferred from the synthetic strategies employed for complex fluorinated molecules. The unique combination of functional groups allows for its incorporation into larger molecular frameworks that could mimic or act as analogues of bioactive natural products.
The principles of retrosynthetic analysis suggest that the fluorinated and brominated aromatic ring of this compound could be a valuable synthon. For example, the bromine atom allows for the formation of carbon-carbon bonds through various cross-coupling reactions, enabling the connection of the fluorinated aryl moiety to other complex fragments. The benzyl alcohol can be used as a handle to introduce chirality or to be transformed into other functionalities required for the target molecule.
Synthesis of Functional Materials Precursors
The demand for advanced materials with tailored properties for applications in electronics, optics, and other high-tech fields has driven the development of novel monomers and precursors. The high fluorine content of this compound makes it an interesting candidate for the synthesis of functional materials with enhanced thermal stability, chemical resistance, and specific electronic properties.
Monomers for the Synthesis of Fluorinated Polymers (e.g., for organic electronics and advanced materials)
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low dielectric constants. These characteristics make them highly desirable for applications in organic electronics, advanced coatings, and high-performance membranes. While the direct polymerization of this compound is not a common route, it can be chemically modified to produce valuable monomers.
For instance, the benzyl alcohol functionality can be converted to other polymerizable groups, such as acrylates or styrenics. The resulting monomers could then be polymerized to yield polymers with a high content of the tetrafluorophenyl group, potentially leading to materials with low refractive indices and high thermal stability. The bromine atom could either be retained to allow for post-polymerization modification or removed to yield a fully fluorinated side chain.
Ligands and Scaffolds in Organometallic and Coordination Chemistry
The field of organometallic and coordination chemistry relies on the design and synthesis of ligands that can tune the electronic and steric properties of metal centers. While specific examples of this compound being used as a ligand are scarce in the literature, its structure suggests potential applications.
The oxygen atom of the alcohol group can coordinate to a metal center, and the highly fluorinated aromatic ring can influence the electronic environment of the metal. The bromine atom could also potentially interact with certain metal centers or serve as a reactive site for further functionalization of the ligand scaffold. The steric bulk of the tetrafluorobenzyl group could also be used to control the coordination geometry around a metal.
Contribution to Methodological Development in Synthetic Organic Chemistry
Although not widely cited as a direct contributor to the development of new synthetic methodologies, the unique reactivity of this compound and related polyfluorinated compounds can serve as a platform for exploring and showcasing novel chemical transformations. The interplay of the various functional groups on the molecule presents interesting challenges and opportunities for synthetic chemists.
For example, developing selective reactions that differentiate between the C-Br bond, the C-F bonds, and the benzylic C-O bond would represent a significant methodological advancement. The highly electron-deficient nature of the aromatic ring can also be exploited in the study of nucleophilic aromatic substitution reactions and in the development of new catalysts for such transformations.
Utility in Supramolecular Chemistry and Molecular Recognition Studies
The unique structural features of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, specifically the presence of a bromine atom, a hydroxyl group, and a perfluorinated aromatic ring, make it a molecule of significant interest in the fields of supramolecular chemistry and molecular recognition. These fields focus on the non-covalent interactions that govern the assembly of molecules into larger, organized structures and the specific binding between host and guest molecules. The interplay of potential hydrogen bonding from the alcohol group and halogen bonding from the bromine atom, all influenced by the electron-withdrawing nature of the tetrafluorinated ring, provides a versatile platform for the design of complex molecular architectures.
The primary non-covalent interactions that 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol can participate in are hydrogen bonding and halogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a well-understood and widely utilized interaction in supramolecular chemistry. More distinctively, the bromine atom can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which the halogen is attached. researchgate.net In 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the four fluorine atoms strongly withdraw electron density from the aromatic ring, enhancing the electrophilic character of the bromine atom and making it a potent halogen bond donor.
Theoretical studies on analogous ortho-halogenated benzyl alcohols have shown that the interplay between intramolecular hydrogen bonds (between the hydroxyl group and the halogen) and intermolecular interactions dictates the conformational preferences and the formation of dimers and larger aggregates in the solid state. rsc.org For instance, the size of the halogen atom can influence whether a homochiral or heterochiral dimer is formed. rsc.org While specific crystallographic studies on 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol are not widely reported, the principles derived from similar structures suggest a high potential for this compound to form predictable supramolecular synthons.
In the context of molecular recognition, the polyfluorinated aromatic ring introduces another dimension of interactions. The aggregation of fluorinated moieties, driven by "fluorophilicity," can be a significant factor in the binding of polyfluorinated aliphatic compounds within synthetic cavities. chemistryviews.org Although polyfluorinated aromatic compounds were noted to not exhibit the same level of self-aggregation in one particular study, the unique electronic nature of the C-F bond can still play a crucial role in molecular recognition. chemistryviews.org The electron-poor nature of the perfluorinated ring can lead to favorable interactions with electron-rich π-systems or anionic species.
Furthermore, computational studies on halogen bonding to the π-systems of polycyclic aromatics have demonstrated that a C-I bond can form a stable halogen bond with the π-electron cloud of aromatic rings, with interaction energies around 4 kcal/mol. nih.gov These interactions are primarily driven by dispersion forces. researchgate.netnih.gov By analogy, the C-Br bond in 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is expected to engage in similar halogen bonds with aromatic systems, making it a potentially valuable building block for constructing host-guest systems where recognition is mediated by these specific and directional interactions.
The combination of these interaction capabilities—hydrogen bonding, halogen bonding, and potential π-stacking or fluorophilic interactions—positions 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol as a versatile tool for crystal engineering and the development of novel supramolecular materials. Its ability to form directional and predictable non-covalent bonds makes it a candidate for the rational design of complex solid-state architectures with tailored properties.
| Interaction Type | Participating Groups in 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol | Potential Role in Supramolecular Chemistry | Supporting Evidence from Analogous Systems |
| Hydrogen Bonding | -OH group (donor and acceptor) | Formation of chains, dimers, and other synthons | Ubiquitous in alcohol-containing crystal structures |
| Halogen Bonding | C-Br group (donor) | Directional control in crystal packing, formation of specific host-guest complexes. acs.org | Enhanced by the electron-withdrawing tetrafluorophenyl ring. researchgate.net Theoretical studies confirm the stability of halogen bonds to π-systems. nih.gov |
| π-Interactions | Tetrafluorophenyl ring | Stacking with electron-rich aromatic systems, potential interactions with anions. | The electron-poor nature of the ring can facilitate interactions with electron-rich species. |
| Fluorophilic Interactions | -CF moieties | Can contribute to self-aggregation and phase segregation in certain environments. | Observed as a driving force for the encapsulation of polyfluorinated aliphatics. chemistryviews.org |
Future Research Directions and Perspectives on 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol Chemistry
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Future research will likely focus on moving beyond traditional transformations of the benzylic alcohol and the aryl bromide. The exploration of unconventional reaction pathways, driven by novel catalytic systems, promises to unlock new synthetic possibilities.
One promising avenue is the catalytic activation of the C–H bonds of the benzyl (B1604629) alcohol moiety. While challenging, site-selective C–H functionalization would offer a highly atom-economical route to new derivatives. researchgate.netresearchgate.net Research into transition-metal catalysts, particularly those based on earth-abundant metals, could lead to efficient methods for C-H alkylation or arylation, directly forming new carbon-carbon bonds. researchgate.net Furthermore, photocatalytic methods, which can generate radical intermediates under mild conditions, present an exciting frontier for activating otherwise inert C-H bonds. olemiss.edu
The reactivity of the carbon-fluorine (C–F) bonds, typically considered inert, is another area ripe for investigation. While C–F activation is energetically demanding, recent advances in photoredox catalysis have shown promise in activating even strong C-F bonds for cross-coupling reactions. nih.govmdpi.com Developing catalytic systems that can selectively activate one or more C–F bonds in the presence of the more reactive C–Br bond would represent a significant breakthrough, enabling the synthesis of highly complex fluorinated structures. Similarly, photocatalytic C-O bond cleavage of the benzyl alcohol could be explored for novel coupling reactions. nih.gov
| Potential Unconventional Reaction | Catalytic Approach | Potential Product Class |
| Benzylic C-H Activation | Transition-Metal Catalysis (e.g., Ni, Fe) | Functionalized Benzyl Alcohols |
| C-F Bond Functionalization | Photoredox Catalysis | Highly Substituted Fluoroaromatics |
| Photocatalytic C-O Cleavage | Visible-light photocatalysis | Cross-coupled products |
Integration into Automated and High-Throughput Synthesis Platforms
The translation of complex organic syntheses to automated platforms is a key trend in modern chemistry, offering increased efficiency, reproducibility, and the ability to rapidly explore vast chemical space. researchgate.netmdpi.com 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is an ideal candidate for integration into such systems as a versatile building block.
Future efforts will likely involve developing robust, automated protocols for the derivatization of this compound. This could include robot-assisted parallel synthesis of ester or ether libraries via reaction of the benzyl alcohol, or Suzuki and Buchwald-Hartwig couplings at the bromide position. researchgate.net The use of pre-packed reagent cartridges and robotic liquid handlers can streamline these processes, allowing for the rapid generation of compound libraries for screening in drug discovery or materials science. mdpi.com
High-throughput screening (HTS) of catalysts and reaction conditions will be crucial for optimizing both conventional and unconventional transformations of this compound. nih.govresearchgate.net For instance, HTS can be employed to rapidly identify optimal catalysts for the selective activation of the C-Br bond over the C-F bonds, or to discover novel catalysts for the challenging C-H or C-F functionalization reactions discussed previously. nih.gov
Discovery of Novel Derivatization Methods for Enhanced Chemical Diversity
Expanding the toolbox of derivatization methods for this compound is essential for maximizing its utility as a synthetic building block. olemiss.edursc.org While standard transformations of the alcohol and bromide are well-established, future research should focus on novel and orthogonal functionalization strategies.
One area of focus could be the development of methods that leverage the unique electronic properties of the tetrafluorinated ring. For example, the synthesis of novel fluorinated building blocks can be achieved through halofluorination and related reactions, which could be adapted to derivatives of the target compound. nih.gov The development of methods for selective defluorination-functionalization would also dramatically increase the accessible chemical space. springernature.com
Furthermore, the bromine atom can serve as a linchpin for introducing a wide range of functionalities. Beyond standard cross-coupling, research into bromine-lithium exchange followed by trapping with various electrophiles could provide access to a diverse array of derivatives. The interplay between the bromo- and hydroxyl- functionalities could also be exploited in domino reactions to rapidly build molecular complexity.
Advanced Applications in Emerging Interdisciplinary Fields
The unique combination of a polyfluorinated aromatic ring and reactive functional groups makes this compound a promising candidate for applications in advanced materials and chemical biology.
Materials Science: The high fluorine content can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. nih.govwikipedia.org Future research could explore the incorporation of this molecule as a monomer or functional additive in the synthesis of advanced fluorinated polymers. mdpi.comnih.gov Its derivatives could be used to create materials with tailored refractive indices, dielectric constants, or surface properties for applications in optics, electronics, and coatings. nih.govrsc.org The presence of both bromine and fluorine atoms also makes it an interesting building block for supramolecular chemistry, where halogen bonding can be used to direct the self-assembly of complex, ordered structures like liquid crystals or porous organic frameworks. researchgate.netrsc.orgacs.orgnih.govmdpi.com
Chemical Biology: The tetrafluorinated ring can serve as a useful probe for ¹⁹F NMR studies, while the bromo- and alcohol functionalities allow for its conjugation to biomolecules or surfaces. Research into its use as a scaffold for the development of chemical probes to study biological processes is a promising direction.
Comprehensive Studies on the Environmental Implications of its Synthesis and Degradation from a Green Chemistry Standpoint
As the use of fluorinated compounds expands, a thorough understanding of their environmental fate and the development of sustainable synthetic methods are crucial. mdpi.comprimescholars.com Future research on this compound must incorporate a strong green chemistry focus.
Degradation Pathways: The persistence of polyhalogenated aromatic compounds in the environment is a significant concern. researchgate.netscirp.org Research into the biodegradation and photodegradation of this compound is critical. Studies on microbial degradation may reveal pathways for the cleavage of the C-Br and C-F bonds, potentially involving reductive dehalogenation or oxidative mechanisms. mdpi.comscirp.org Understanding these pathways is the first step toward developing bioremediation strategies for this class of compounds. Photocatalytic degradation, which uses light and a catalyst to break down pollutants, also presents a promising avenue for the complete mineralization of such persistent molecules. researchgate.netmdpi.com
| Green Chemistry Aspect | Research Focus | Desired Outcome |
| Synthesis | Atom Economy, PMI Analysis | High-yield, low-waste synthetic routes |
| Life Cycle | Life Cycle Assessment (LCA) | Comprehensive understanding of environmental footprint |
| Degradation | Microbial and Photodegradation Studies | Identification of degradation pathways and products |
By pursuing these future research directions, the scientific community can fully harness the potential of this compound as a versatile chemical building block while ensuring its development and application are conducted in a safe and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol?
- Methodology : The synthesis typically involves sequential halogenation and functionalization of a benzyl alcohol scaffold. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation. A precursor such as 3-Bromo-2,4,5,6-tetrafluorobenzylchloride (CAS 292621-52-4) may be reduced using agents like NaBH₄ or LiAlH₄ to yield the alcohol . Stepwise halogenation strategies, as seen in analogous compounds (e.g., introducing Cl, Br, and CF₃ groups on benzene rings), can guide regioselective synthesis .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Distillation under reduced pressure is recommended for liquid forms, with boiling points of related compounds (e.g., 142–144°C for 3-Bromo-2,4,5,6-tetrafluorobenzoylchloride) serving as a reference . Recrystallization using polar aprotic solvents (e.g., DCM/hexane mixtures) may enhance purity. Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) is advised for solid forms .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to oxidizing agents or moisture, as polyhalogenated benzyl alcohols are prone to hydrolysis. Use inert atmospheres (N₂/Ar) during reactions to minimize side reactions .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for hydroxyl group identification.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₇H₄BrF₄O; theoretical MW ~267.0).
- IR : Detect O-H stretches (~3200–3600 cm⁻¹) and C-Br/F vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
